3a,5a,10,10a,12a,12b-Hexahydro-1H-benzo(a)pyren-6-one
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Overview
Description
3a,5a,10,10a,12a,12b-Hexahydro-1H-benzo(a)pyren-6-one is a complex organic compound with a unique structure that includes multiple fused rings
Preparation Methods
The synthesis of 3a,5a,10,10a,12a,12b-Hexahydro-1H-benzo(a)pyren-6-one involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the fused ring system through cyclization reactions, followed by functional group modifications to achieve the desired structure. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
3a,5a,10,10a,12a,12b-Hexahydro-1H-benzo(a)pyren-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3a,5a,10,10a,12a,12b-Hexahydro-1H-benzo(a)pyren-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3a,5a,10,10a,12a,12b-Hexahydro-1H-benzo(a)pyren-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3a,5a,10,10a,12a,12b-Hexahydro-1H-benzo(a)pyren-6-one can be compared with other similar compounds, such as:
Benzo(a)pyrene: A well-known polycyclic aromatic hydrocarbon with significant biological activity.
Hexahydrobenzo(a)pyrene: A reduced form of benzo(a)pyrene with different chemical properties.
Tetraphen-6-one derivatives: Compounds with similar ring structures but different functional groups.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
143476-18-0 |
---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3a,5a,10,10a,12a,12b-hexahydro-1H-benzo[a]pyren-6-one |
InChI |
InChI=1S/C20H18O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-3,5,7-14,17-18H,4,6H2 |
InChI Key |
FICZJTYMGSECOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C=CC3C4=C(C=CC1C24)C5CC=CC=C5C3=O |
Origin of Product |
United States |
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